

# What is the function of MOZ histone acetyltransferase?

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An In-depth Technical Guide to the Function of MOZ Histone Acetyltransferase

Authored for: Researchers, Scientists, and Drug Development Professionals

## Abstract

The Monocytic Leukemia Zinc Finger (MOZ) protein, also known as KAT6A or MYST3, is a critical histone acetyltransferase (HAT) belonging to the MYST family.[1][2] It plays a pivotal role in regulating gene expression through chromatin remodeling, a process essential for fundamental biological functions including hematopoiesis, stem cell maintenance, and embryonic development.[3][4] MOZ primarily functions as the catalytic subunit of a tetrameric complex, where its activity and targeting are intricately regulated by associated proteins and the existing epigenetic landscape.[5][6] Chromosomal translocations involving the MOZ gene are frequently associated with aggressive forms of acute myeloid leukemia (AML), leading to the formation of oncogenic fusion proteins.[1][5][7] This aberrant activity underscores MOZ's significance in disease pathogenesis and highlights the therapeutic potential of targeting its enzymatic function or the protein-protein interactions within its complex.[5][8] This guide provides a comprehensive overview of MOZ function, its role in signaling and disease, and key experimental methodologies for its study.

## The MOZ Histone Acetyltransferase Complex

MOZ exerts its function not in isolation but as the core enzymatic component of a stable quaternary complex.[5][6] This multi-subunit structure is crucial for its stability, substrate

specificity, and recruitment to specific genomic loci.

#### Core Subunits of the MOZ Complex:

- MOZ (KAT6A): The catalytic subunit containing the highly conserved MYST domain, which is responsible for transferring an acetyl group from acetyl-CoA to lysine residues on histone tails.[\[1\]](#)[\[9\]](#)
- BRPF1 (Bromodomain and PHD Finger Protein 1): A critical scaffolding protein that links MOZ to the other subunits and enhances its enzymatic activity.[\[5\]](#)[\[8\]](#)[\[10\]](#) BRPF1 contains multiple "reader" domains that recognize specific histone modifications.[\[5\]](#)
- ING5 (Inhibitor of Growth 5): A tumor suppressor protein that is necessary for the full HAT activity of the MOZ complex.[\[5\]](#) Its C-terminal Plant Homeodomain (PHD) finger specifically recognizes histone H3 trimethylated at lysine 4 (H3K4me3), a mark of active promoters.[\[5\]](#)
- hEAF6 (human Esa1-associated factor 6 homolog): A smaller subunit that contributes to the stability and integrity of the complex.[\[5\]](#)[\[6\]](#)

## Enzymatic Activity and Substrate Specificity

The primary function of the MOZ complex is to acetylate lysine residues on histone tails. This post-translational modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and creating a more open chromatin structure that is permissive for transcription.[\[3\]](#)

The MOZ complex acetylates multiple lysine residues on several core histones in vitro, including H2A, H2B, H3, and H4.[\[1\]](#)[\[5\]](#) Its activity in vivo is often directed towards specific residues critical for gene activation. Formation of the complex with BRPF1 and ING5 significantly stimulates the HAT activity of the MOZ catalytic domain, particularly towards nucleosomal histones H3 and H4.[\[4\]](#)

Substrate	Specific Lysine Residues Acetylated by MOZ Complex	Reference
Histone H3	H3K9, H3K14	[1][3][8]
Histone H4	H4K5, H4K8, H4K12, H4K16	[1][5]
Non-Histone	p53, BRPF1, MOZ (auto-acetylation)	[1][4][11]

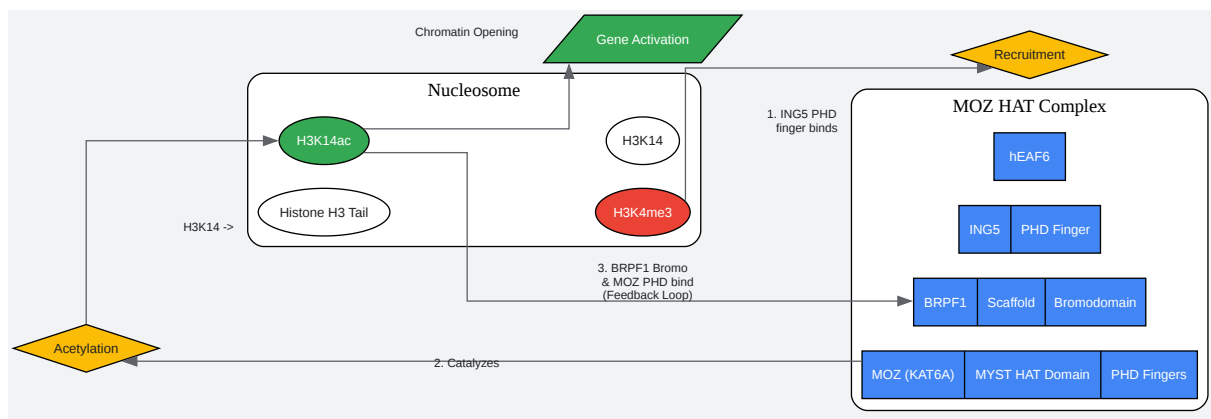
## Recruitment, Regulation, and Signaling Pathways

The precise targeting of the MOZ complex to specific gene promoters is a highly regulated process governed by "epigenetic crosstalk," where the complex reads existing histone modifications to guide its own writing activity.[10] This is mediated by the various reader domains within its subunits.

A model for MOZ complex recruitment involves a multi-step process:

- **Initial Targeting:** The ING5 subunit's PHD finger binds to H3K4me3, a histone mark typically found at active gene promoters, providing the initial recruitment of the complex to these sites.[5]
- **Interaction Stabilization:** The BRPF1 subunit's PWWP domain can further stabilize the interaction by binding to H3K36me3, a mark associated with actively transcribed gene bodies.[5]
- **Positive Feedback Loop:** Once localized, MOZ acetylates H3K14 (H3K14ac).[1][5] The tandem PHD fingers of MOZ itself, along with the bromodomain of BRPF1, can then recognize this newly placed acetyl mark, increasing the complex's affinity for the chromatin substrate.[1][5] This creates a positive feedback loop that propagates the acetylation signal and robustly activates gene expression.[5]

Beyond reading histone marks, MOZ also functions as a transcriptional co-activator by directly interacting with DNA-binding transcription factors, such as RUNX1 and PU.1, which are master regulators of hematopoiesis.[1][10] This provides an additional layer of targeting and functional specificity.



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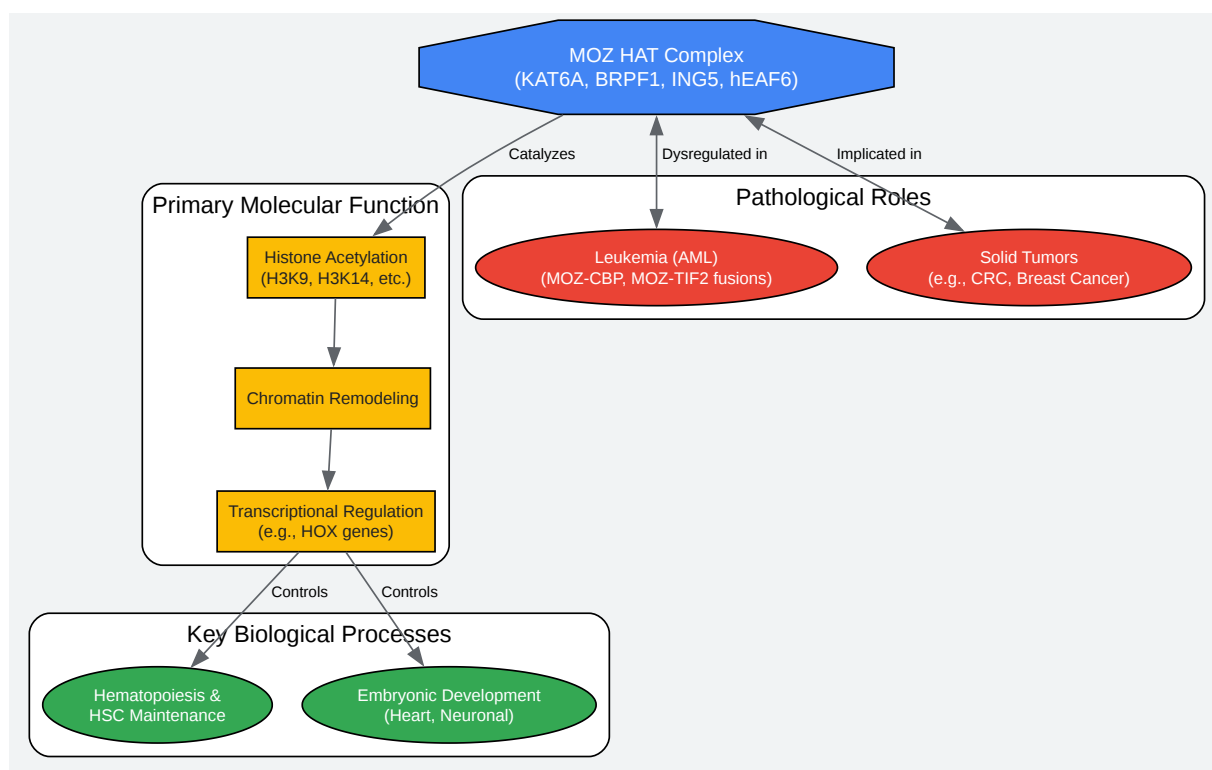
Recruitment and positive feedback loop of the MOZ complex.

## Core Biological Functions and Role in Disease

MOZ's ability to regulate gene expression places it at the center of several critical biological processes and disease states.

- **Hematopoiesis:** MOZ is indispensable for the development and maintenance of hematopoietic stem cells (HSCs).<sup>[1][5]</sup> It regulates key hematopoietic transcription factors and HOX genes, which control cell fate decisions in the blood system.<sup>[7][10][12]</sup> Loss of MOZ or its HAT activity leads to severely impaired hematopoiesis.<sup>[5][7]</sup>
- **Development:** Beyond the blood system, MOZ is involved in the development of other tissues. For instance, it regulates the expression of T-box transcription factors (Tbx1, Tbx5) essential for cardiac septum development.<sup>[12][13]</sup> It also plays a role in neuronal stem cell renewal.<sup>[10]</sup>

- Acute Myeloid Leukemia (AML): MOZ was first identified through its involvement in chromosomal translocations in AML.[8] These translocations create fusion proteins where the N-terminal portion of MOZ is fused to other transcriptional co-activators, such as CBP, p300, or TIF2.[5][14][15][16] These fusion proteins, like MOZ-CBP and MOZ-TIF2, are thought to drive leukemogenesis by aberrantly recruiting HAT activity to target genes, leading to the immortalization of hematopoietic progenitors.[11][14][16]
- Solid Tumors: While best known for its role in leukemia, dysregulation of MOZ has also been implicated in solid tumors, including breast, ovarian, and colorectal cancers, often through gene amplification.[11]



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MOZ as a central regulator in biology and disease.

## MOZ as a Therapeutic Target in Drug Development

The critical role of MOZ in cancer, particularly in leukemias driven by MOZ translocations, makes it an attractive target for therapeutic intervention.[7][14] The development of small-molecule inhibitors targeting epigenetic regulators is a rapidly growing field.[5][17][18]

Potential strategies for targeting the MOZ complex include:

- **Inhibition of HAT Activity:** Developing small molecules that directly bind to the catalytic MYST domain of MOZ to block its acetyltransferase function.[19][20]
- **Disruption of Protein-Protein Interactions:** Creating molecules that interfere with the assembly of the MOZ complex, for example, by blocking the interaction between MOZ and the scaffolding protein BRPF1.[5]
- **Targeting Reader Domains:** Designing inhibitors that bind to the reader domains (e.g., the BRPF1 bromodomain or the ING5 PHD finger), preventing the complex from being recruited to chromatin.[5][8]

The development of potent and selective inhibitors for MOZ could offer a targeted therapeutic approach for AML and potentially other cancers where MOZ activity is dysregulated.[18][21]

## Key Experimental Methodologies

Studying the function of MOZ requires a combination of biochemical and genomic techniques to assess its enzymatic activity and its targets throughout the genome.

### Histone Acetyltransferase (HAT) Assay

A HAT assay measures the enzymatic activity of MOZ in vitro. It is essential for screening potential inhibitors and for characterizing the enzyme's substrate specificity and kinetics.[19][22]

Protocol Overview: Fluorometric HAT Assay

This protocol is a representative example; specific reagent concentrations and incubation times require optimization.[\[23\]](#)

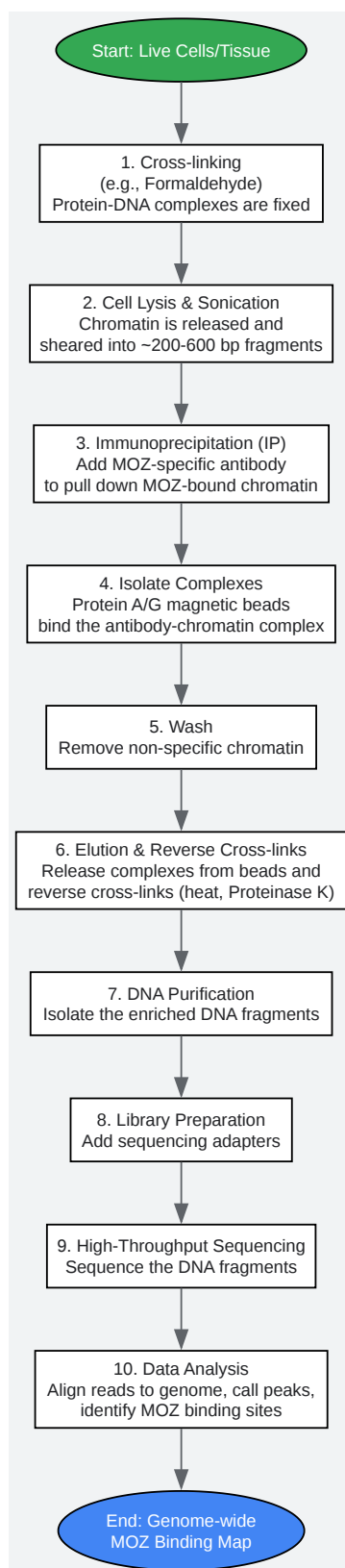
- Reagent Preparation:
  - HAT Assay Buffer: Prepare a buffer suitable for the enzyme (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).
  - Substrates: Reconstitute a histone H3 peptide substrate and Acetyl-CoA to desired stock concentrations in HAT Assay Buffer or sterile water as appropriate.[\[23\]](#)
  - Enzyme: Dilute the purified recombinant MOZ complex to the working concentration in ice-cold HAT Assay Buffer.
  - CoA Standard: Prepare a standard curve using a known concentration of Coenzyme A (CoA) to quantify the reaction product.[\[23\]](#)
- Reaction Setup (96-well plate format):
  - Standard Wells: Add increasing amounts of the CoA standard to wells (e.g., 0 to 1,000 pmol/well).
  - Sample Wells: Add the purified MOZ complex (2-10  $\mu$ L) to the sample wells.
  - Positive Control: Add a known active HAT enzyme or HeLa nuclear extract.[\[23\]](#)
  - Background Control: Add assay buffer instead of the enzyme to measure non-enzymatic signal.
  - Adjust the volume in all wells to 50  $\mu$ L with HAT Assay Buffer.
- Enzymatic Reaction:
  - Prepare a Master Mix containing the H3 peptide substrate and Acetyl-CoA in HAT Assay Buffer.
  - Add 50  $\mu$ L of the Master Mix to all wells to initiate the reaction. The final reaction volume is 100  $\mu$ L.

- Incubate the plate at 30°C for 1-2 hours.[\[24\]](#)
- Signal Detection:
  - The reaction produces acetylated peptide and free CoA with a thiol group (CoA-SH).
  - Add a developer solution containing a fluorescent probe that reacts with the CoA-SH product.[\[23\]](#)
  - Incubate in the dark for 15-30 minutes.
  - Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g.,  $\lambda_{\text{ex}} = 535 \text{ nm}$  /  $\lambda_{\text{em}} = 587 \text{ nm}$ ).[\[23\]](#)
- Data Analysis:
  - Subtract the background reading from all measurements.
  - Plot the CoA standard curve (fluorescence vs. pmol CoA).
  - Use the standard curve to determine the amount of CoA produced in the sample wells, which is directly proportional to the HAT activity.

## Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-seq is a powerful method used to identify the genome-wide binding sites of MOZ, revealing the specific genes and regulatory elements it targets.[\[25\]](#)[\[26\]](#)





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A generalized workflow for a ChIP-Seq experiment.

## Protocol Overview: Cross-linking ChIP-Seq (X-ChIP-Seq)

This protocol is adapted for cultured cells and requires optimization based on cell type and antibody performance.[\[27\]](#)

- Cross-linking and Cell Harvesting:
  - Treat cultured cells (e.g.,  $1 \times 10^7$  cells per IP) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
  - Quench the reaction with glycine.
  - Harvest the cells, wash with ice-cold PBS, and generate a cell pellet.
- Chromatin Preparation:
  - Lyse the cells to release the nuclei.
  - Lyse the nuclei to release the chromatin.
  - Shear the chromatin into fragments of 200-600 bp using sonication. The efficiency of sonication must be verified by running a sample on an agarose gel.
- Immunoprecipitation (IP):
  - Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.
  - Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade primary antibody specific to MOZ. A parallel sample with a control IgG antibody is essential.[\[27\]](#)
  - Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours to capture the immune complexes.
- Washing and Elution:
  - Wash the beads sequentially with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.[\[27\]](#)

- Elute the protein-DNA complexes from the beads using an elution buffer (e.g., SDS-based).
- Reverse Cross-linking and DNA Purification:
  - Reverse the formaldehyde cross-links by incubating the eluate at 65°C for at least 4 hours in the presence of high salt concentration.
  - Treat with RNase A and Proteinase K to remove RNA and proteins.
  - Purify the enriched DNA using phenol-chloroform extraction or a column-based kit.
- Library Preparation and Sequencing:
  - Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.
  - Perform high-throughput sequencing on a platform like Illumina.[\[25\]](#)
- Data Analysis:
  - Align the sequencing reads to a reference genome.
  - Use peak-calling algorithms to identify genomic regions with a significant enrichment of reads in the MOZ IP sample compared to the IgG control.
  - Annotate the peaks to identify the genes and regulatory elements targeted by MOZ.

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